Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475440
InChI: InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2
SMILES: C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13475440

Molecular Formula: C16H22N2O2

Molecular Weight: 274.36 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
IUPAC Name benzyl N-cyclopropyl-N-(pyrrolidin-2-ylmethyl)carbamate
Standard InChI InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18(15-8-9-15)11-14-7-4-10-17-14/h1-3,5-6,14-15,17H,4,7-12H2
Standard InChI Key CACUCJMUOJXKAP-UHFFFAOYSA-N
SMILES C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC(NC1)CN(C2CC2)C(=O)OCC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Geometry

The compound’s structure integrates three key functional groups:

  • Cyclopropyl group: A strained three-membered hydrocarbon ring that enhances molecular rigidity and influences electronic properties .

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding capabilities.

  • Benzyl carbamate: A protective group that modulates solubility and stability while enabling controlled release mechanisms in prodrug applications .

Table 1: Key Structural Features

FeatureDescriptionRole in Reactivity/Bioactivity
Cyclopropyl moietyStrained ring system (bond angles ~60°)Enhances metabolic stability
Pyrrolidine nitrogenBasic amine center (pKa ~10)Facilitates hydrogen bonding
Benzyl esterAromatic ester group (OCC6H5\text{OCC}_6\text{H}_5)Improves lipophilicity

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a chair-like conformation for the pyrrolidine ring, with the cyclopropyl group adopting a perpendicular orientation relative to the carbamate plane. This spatial arrangement optimizes steric interactions and electronic delocalization, critical for receptor binding in biological systems.

Synthesis and Manufacturing

The synthesis of cyclopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves a multi-step sequence:

Step 1: Pyrrolidine Ring Formation

Pyrrolidine is synthesized via cyclization of 1,4-diaminobutane under acidic conditions, followed by protection of the amine group using benzyl chloroformate.

Step 3: Carbamate Functionalization

The benzyl ester is introduced via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks benzyl chloroformate in the presence of a base (e.g., triethylamine) .

Optimization Notes:

  • Temperature: Reactions are conducted at 0–25°C to minimize side products.

  • Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their inertness and solubility profiles.

  • Yield: Typical yields range from 65% to 78%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Physicochemical Properties

The compound exhibits distinct physicochemical characteristics:

PropertyValue/DescriptionMethod of Analysis
Melting Point112–115°CDifferential Scanning Calorimetry
LogP (Partition)2.34Shake-flask method
Solubility15 mg/mL in DMSO; <1 mg/mL in waterUV-Vis spectroscopy
StabilityStable at 25°C (6 months); hydrolyzes at pH <3Accelerated degradation

Applications in Medicinal Chemistry

Table 2: Comparative Analysis of Carbamate Prodrugs

CompoundTarget EnzymeTherapeutic AreaHalf-Life (h)
Bambuterol Plasma cholinesteraseAsthma24
Cyclopropyl derivativeHepatic esterasesUnder investigationN/A

This compound’s unique structure positions it as a candidate for:

  • Anticancer agents: Cyclopropane-containing molecules exhibit DNA intercalation properties .

  • Antidepressants: Pyrrolidine moieties are prevalent in SSRIs (e.g., fluoxetine analogs).

Analytical Characterization

Advanced techniques ensure quality control and structural verification:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 4.50 (s, 2H, CH2_2Ph), 3.82–3.75 (m, 1H, pyrrolidine-H).

  • Mass Spectrometry: ESI-MS m/z 261.2 [M+H]+^+.

  • Chromatography: HPLC purity >98% (C18 column, acetonitrile/water gradient).

Future Research Directions

  • In vivo pharmacokinetics: Assess bioavailability and metabolism in rodent models.

  • Target identification: High-throughput screening against kinase and GPCR libraries.

  • Structural optimization: Introduce fluorinated groups to enhance metabolic stability .

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